2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide
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Description
2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.391. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Potential
One of the significant applications of the compound "2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide" and its derivatives is in the field of neuropharmacology, particularly as anticonvulsants. A study focused on synthesizing and evaluating a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran- 3-yl)-2-(substituted)-acetamide derivatives, which demonstrated notable anticonvulsant activity against maximal electroshock induced seizures in mice. These compounds were found to prevent seizure spread at low doses, comparable to established anticonvulsant drugs, indicating their potential as effective anticonvulsants (Shakya et al., 2016). Another study synthesized and evaluated N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as anticonvulsants, observing activity particularly in maximal electroshock (MES) seizures, with some compounds also showing activity in human partial and therapy-resistant epilepsy models (Kamiński, Wiklik, & Obniska, 2015).
Cognitive and Neuroprotective Effects
Certain derivatives of the compound have been researched for their cognitive-enhancing effects. For instance, DM-9384 (nefiracetam), a pyrrolidone derivative of the compound, was shown to significantly increase GABA turnover and glutamic acid decarboxylase activity in the cortex and hippocampus, pointing to its potential as a cognition-enhancing agent (Watabe, Yamaguchi, & Ashida, 1993). Another study highlighted the ability of DM-9384 to enhance cognitive functions, improving both electroconvulsive shock- or scopolamine-induced amnesia and the acquisition process of avoidance response in rats (Sakurai et al., 1989). These findings suggest the compound's derivatives could be promising for addressing cognitive deficits.
Anxiolytic Effects and Stress Disorders
Derivatives of the compound have also been studied for their potential anxiolytic effects and implications in stress disorders. YL-IPA08, a potent and selective ligand for the translocator protein (18 kDa), derived from the compound, demonstrated significant suppression of enhanced anxiety and contextual fear induced in animal models of post-traumatic stress disorder (Zhang et al., 2014).
Properties
IUPAC Name |
2-pyrrolidin-1-yl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-6-7-14(16-13(12)10-17(2,3)21-16)18-15(20)11-19-8-4-5-9-19/h6-7H,4-5,8-11H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARZGHXFSNJSSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)CN3CCCC3)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.